molecular formula C12H11ClN2 B15067799 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole

Cat. No.: B15067799
M. Wt: 218.68 g/mol
InChI Key: MGEYTUHJGWGHJE-UHFFFAOYSA-N
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Description

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This specific compound is characterized by a benzyl group at the first position, a chlorine atom at the fifth position, and a vinyl group at the third position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole can be synthesized through several methods. One common approach involves the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine, leading to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles. Heating these intermediates in chloroform under reflux in the presence of thionyl chloride results in 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride from these intermediates using sodium hydroxide in ethanol or potassium tert-butoxide in pyridine to yield 5-chloro-1-vinyl-1H-pyrazoles .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The chlorine atom can be reduced to form 1-benzyl-3-vinyl-1H-pyrazole.

    Substitution: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents are used.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: 1-Benzyl-3-vinyl-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the synthesis of dyes, agrochemicals, and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling and gene expression .

Comparison with Similar Compounds

    1-Benzyl-3-vinyl-1H-pyrazole: Lacks the chlorine atom at the fifth position.

    5-Chloro-1-vinyl-1H-pyrazole: Lacks the benzyl group at the first position.

    3-Vinyl-1H-pyrazole: Lacks both the benzyl group and the chlorine atom.

Uniqueness: 1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is unique due to the presence of all three substituents (benzyl, chlorine, and vinyl) on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-Benzyl-5-chloro-3-vinyl-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article aims to compile and analyze the biological activity of this compound, highlighting its synthesis, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with substituted carbonyl compounds under controlled conditions. The compound can be synthesized via various methods, including microwave-assisted synthesis, which enhances yield and purity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown significant antiproliferative activity against various cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-2310.95
Liver CancerHepG20.30
Lung CancerA5491.32
Colorectal CancerDLD-10.67

These findings suggest that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits notable anti-inflammatory effects. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Compound COX Inhibition (IC50 µM)
This compound0.02 - 0.04
Diclofenac0.03

The efficacy of this compound as a COX inhibitor positions it as a potential therapeutic agent for inflammatory diseases .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives, including this compound:

  • Anticancer Study : A study evaluated the effects of various pyrazole compounds on human cancer cell lines, revealing that this compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of 0.95 µM. This suggests strong potential for further development as an anticancer agent .
  • Anti-inflammatory Study : Another investigation focused on the anti-inflammatory properties of pyrazoles, demonstrating that this compound inhibited COX enzymes with an IC50 value ranging from 0.02 to 0.04 µM, indicating its potency compared to standard anti-inflammatory drugs like diclofenac .

Molecular Docking Studies

In silico studies using molecular docking have provided insights into the binding affinities of this compound with target proteins involved in cancer and inflammation pathways. These studies predict favorable interactions with active sites, enhancing our understanding of its mechanism of action.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

1-benzyl-5-chloro-3-ethenylpyrazole

InChI

InChI=1S/C12H11ClN2/c1-2-11-8-12(13)15(14-11)9-10-6-4-3-5-7-10/h2-8H,1,9H2

InChI Key

MGEYTUHJGWGHJE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN(C(=C1)Cl)CC2=CC=CC=C2

Origin of Product

United States

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